Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a chloro substituent at the 5-position, a p-tolyl group at the 3-position, and an ethyl ester at the 2-carboxylate position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and p-tolylboronic acid.
Suzuki Coupling Reaction: The p-tolyl group is introduced at the 3-position of the indole ring via a Suzuki coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Esterification: The carboxyl group at the 2-position is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or reduce the ester group to an alcohol.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme functions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5-bromo-3-(p-tolyl)-1H-indole-2-carboxylate: Similar structure but with a bromo substituent instead of chloro.
Ethyl 5-chloro-3-(m-tolyl)-1H-indole-2-carboxylate: Similar structure but with a meta-tolyl group instead of para-tolyl.
Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-acetate: Similar structure but with an acetate group instead of a carboxylate.
Biological Activity
Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate is a compound belonging to the indole class, characterized by its unique structural features, including a chloro substituent at the 5-position and a p-tolyl group at the 3-position of the indole ring. This structural arrangement contributes significantly to its potential biological activities, which have been the subject of various research studies.
The compound has the molecular formula C₁₈H₁₆ClNO₂ and a molecular weight of 313.78 g/mol. Its synthesis can be achieved through multiple methods, emphasizing its versatility in generating derivatives with diverse biological activities. The presence of both chloro and p-tolyl groups enhances its reactivity and potential therapeutic profiles, making it a candidate for further exploration in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that related compounds can effectively target various cancer cell lines, suggesting potential for this compound in cancer therapy .
- Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties. This compound may exhibit similar effects, contributing to pain relief and inflammation reduction .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant bacteria .
Anticancer Activity
A study focusing on the antiproliferative effects of indole derivatives reported that compounds with similar structures to this compound showed significant inhibition of cell growth in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents, indicating superior efficacy .
Anti-inflammatory Mechanism
Research into the anti-inflammatory properties of indole derivatives has highlighted their ability to inhibit pro-inflammatory cytokines. This compound may work through similar pathways, potentially modulating immune responses and reducing inflammation markers in vivo .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate | Methyl group at the 3-position | Potentially different anticancer activity due to sterics |
Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate | Fluorine substitution | Enhanced lipophilicity affecting bioavailability |
Ethyl 5-bromo-3-(p-tolyl)-1H-indole-2-carboxylate | Bromine at the 5-position | Variations in reactivity and potential therapeutic uses |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity, highlighting the importance of further research into this compound.
Properties
Molecular Formula |
C18H16ClNO2 |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
ethyl 5-chloro-3-(4-methylphenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H16ClNO2/c1-3-22-18(21)17-16(12-6-4-11(2)5-7-12)14-10-13(19)8-9-15(14)20-17/h4-10,20H,3H2,1-2H3 |
InChI Key |
CWRBXTWJZIFVAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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